molecular formula C13H15ClFN B13253237 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane

Cat. No.: B13253237
M. Wt: 239.71 g/mol
InChI Key: SCDOLSIJEFEUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. The 8-azabicyclo[3.2.1]octane structure is a privileged framework in drug discovery, known for its versatility in designing receptor-targeting compounds. Scientific literature indicates that closely related analogues, specifically 8-azabicyclo[3.2.1]octane derivatives bearing a chlorophenyl substituent, have been identified as high-affinity and selective antagonists for the vasopressin V1A receptor . This suggests the potential of this compound class for investigating central nervous system disorders, stress responses, and cardiovascular functions. Furthermore, the 8-azabicyclo[3.2.1]octane core is a key structural motif in other therapeutic areas. Research has explored similar 3,3-disubstituted derivatives as potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a target for treating metabolic conditions such as type 2 diabetes, insulin resistance, and cognitive diseases . The incorporation of a fluorine atom at the 3-position, as in this compound, is a common strategy in lead optimization to modulate electronic properties, metabolic stability, and membrane permeability. This makes this compound a valuable intermediate for developing novel bioactive molecules and probing complex biological mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15ClFN

Molecular Weight

239.71 g/mol

IUPAC Name

3-(3-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H15ClFN/c14-10-3-1-2-9(6-10)13(15)7-11-4-5-12(8-13)16-11/h1-3,6,11-12,16H,4-5,7-8H2

InChI Key

SCDOLSIJEFEUAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC(=CC=C3)Cl)F

Origin of Product

United States

Preparation Methods

Construction of the 8-Azabicyclo[3.2.1]octane Core

The bicyclic amine scaffold is typically synthesized via stereoselective cyclization strategies or by modification of existing tropinone derivatives. Enantioselective methods have been developed to ensure the correct stereochemistry of the bicyclic core, which is critical for biological activity.

  • One approach involves the enantioselective cyclization of acyclic precursors containing pre-installed stereochemical information.
  • Alternatively, desymmetrization of achiral tropinone derivatives can be employed to directly form the bicyclic system with stereocontrol.

Attachment of the 3-(3-Chlorophenyl) Group

The 3-chlorophenyl substituent is introduced via cross-coupling reactions or nucleophilic substitution strategies.

  • Palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings are frequently used to attach aryl groups to bicyclic amine intermediates.
  • For example, 3-bromo or 3-hydroxy derivatives of the bicyclic scaffold can be coupled with 3-chlorophenyl boronic acid or organozinc reagents under palladium catalysis.
  • Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DME), bases (e.g., potassium carbonate), and inert atmosphere with heating to 80–90°C for several hours.

Purification and Salt Formation

  • After synthesis, the compound is purified by chromatographic techniques such as silica gel column chromatography.
  • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium to improve stability and facilitate handling.

Detailed Preparation Methods from Literature and Patents

Step Reagents/Conditions Comments/Outcome Reference
Synthesis of bicyclic core Enantioselective cyclization or desymmetrization of tropinone derivatives Achieves stereocontrolled 8-azabicyclo[3.2.1]octane scaffold
Fluorination at C-3 Fluorinating agents (e.g., Selectfluor, DAST) at controlled temperature Converts 3-hydroxy or keto intermediate to 3-fluoro derivative
Aryl substitution Pd(0)-catalyzed cross-coupling with 3-chlorophenyl boronic acid or zinc reagent; base: K2CO3; solvent: DMF/DME; 80–90°C, 12–18 h Efficient attachment of 3-chlorophenyl group with good yields
Purification and salt formation Chromatography followed by HCl treatment to form hydrochloride salt Yields stable, isolable hydrochloride salt form

Example Reaction Sequence (Adapted from Patent WO2007063071A1)

  • Protection and Activation : The bicyclic amine intermediate (e.g., 3-hydroxy-8-azabicyclo[3.2.1]octane) is protected and activated using reagents such as butyl dicarbonate and triethylamine in dichloromethane at 0°C to room temperature.

  • Cross-Coupling : The activated intermediate is subjected to palladium-catalyzed coupling with 3-chlorophenyl organometallic reagents in the presence of bases like potassium carbonate under inert atmosphere and heating.

  • Fluorination : The coupled product undergoes fluorination at the 3-position using selective fluorinating agents.

  • Deprotection and Salt Formation : Final deprotection steps followed by treatment with trifluoroacetic acid or hydrochloric acid yield the desired hydrochloride salt.

Analytical and Characterization Data

  • Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 276.17 g/mol.
  • NMR spectroscopy (1H, 13C, and 19F) is used to confirm the substitution pattern and stereochemistry.
  • Chromatographic purity is assessed by HPLC or TLC.
  • The hydrochloride salt form improves crystallinity and handling properties.

Chemical Reactions Analysis

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chiral phosphoric acids and electron-deficient alkenes . Major products formed from these reactions include bridged bicyclic products with high enantioselectivities .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Chlorophenyl Derivatives

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane Hydrochloride
  • Structure : The chlorine atom is para-substituted on the phenyl ring.
  • Synthesis : Available commercially as a research chemical, with prices reflecting its specialized synthesis (e.g., 50 mg for €1,126) .
  • Applications : Likely explored in drug discovery for kinase or receptor modulation, given the prevalence of 8-azabicyclo[3.2.1]octane in bioactive molecules .
3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane
  • Structure : Ortho-chlorophenyl substitution may induce steric hindrance, altering binding kinetics compared to meta- or para-substituted analogs.

Key Insight : The position of the chlorine substituent significantly impacts electronic and steric interactions. Meta-substitution (as in the target compound) may balance steric bulk and electronic effects for optimal target engagement.

Fluorinated Azabicyclo[3.2.1]octane Derivatives

exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride
  • Structure : Lacks the chlorophenyl group but retains the fluorine atom.
  • Properties : Molecular weight = 165.64 g/mol; stored at low temperatures due to hygroscopicity .
  • Role : Serves as a precursor for more complex derivatives, demonstrating the importance of fluorination in enhancing metabolic stability .
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane Hydrochloride
  • Structure : Features bis(4-fluorophenyl)methoxy and methyl groups.
  • Applications : Registered under CAS RN 202646-03-5, this compound highlights how bulky substituents can modulate receptor selectivity .

Azabicyclo[3.2.1]octane Derivatives with Heteroatoms or Sulfonamides

8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane
  • Structure : Contains a sulfonamide group linked to a pyrazole ring.
  • Synthesis : Prepared via Pd/C-catalyzed hydrogenation, yielding compounds with improved solubility and bioavailability .
  • Activity : Sulfonamide derivatives are frequently explored as kinase inhibitors or antimicrobial agents due to their strong hydrogen-bonding capacity .
3-Oxa-8-azabicyclo[3.2.1]octane (M3)
  • Structure : Replaces a methylene group with an oxygen atom.
  • Role : Used in PI3K inhibitors to optimize binding pocket interactions; shown to improve potency compared to morpholine analogs .

Key Insight : Heteroatom incorporation (e.g., oxygen or sulfur) fine-tunes electronic properties and conformational flexibility, critical for target specificity .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key SAR Insight Reference
Target Compound 3-(3-Chlorophenyl), 3-fluoro Not reported Meta-chlorine may optimize steric bulk Extrapolated
3-(4-Chlorophenyl)-3-fluoro analog Para-chlorophenyl ~326.25 (HCl salt) Enhanced electronic effects
exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl No aryl substituents 165.64 Fluorine improves metabolic stability
8-((Pyrazolyl)sulfonyl) derivative Sulfonamide, pyrazole ~365.40 Sulfonamide enhances solubility

Research Implications and Gaps

  • Biological Activity : Direct data on the target compound’s activity are absent in the evidence. However, studies on NK1 antagonists (e.g., ) suggest that 8-azabicyclo[3.2.1]octane derivatives with acidic C6 substituents exhibit high hNK1 affinity and hERG channel selectivity.
  • Synthetic Challenges : The meta-chlorophenyl substitution may require specialized coupling strategies, as seen in the synthesis of 3-(4-chlorophenyl) analogs .
  • Future Directions : Comparative pharmacokinetic studies of positional isomers and fluorinated derivatives are needed to elucidate substituent effects on absorption and distribution.

Biological Activity

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a bicyclic compound that exhibits significant biological activity, primarily due to its structural resemblance to tropane alkaloids. This compound features a unique bicyclic core, which is crucial for its interactions with various biological targets, particularly in the nervous system.

  • Molecular Formula : C13_{13}H15_{15}ClFN
  • Molecular Weight : 239.71 g/mol
  • CAS Number : 1565374-73-3

The biological activity of this compound is largely attributed to its interaction with cholinergic systems, particularly through inhibition of cholinesterase enzymes. This interaction affects the breakdown of acetylcholine, a key neurotransmitter involved in neuronal communication and signaling pathways.

Key Biological Interactions:

  • Cholinesterase Inhibition : The compound shows potential in modulating cholinergic signaling, which may have implications in treating neurological disorders.
  • Neurotransmitter Modulation : By influencing neurotransmitter release, it can affect various cellular processes including gene expression and cell signaling pathways.

Biological Activity Data

Research has demonstrated that this compound can modulate enzyme activity and influence neurotransmitter systems, suggesting potential therapeutic applications.

Biological Target Activity IC50 Value (μM) Comments
CholinesteraseInhibitionTBDImpacts acetylcholine levels
NAAAInhibition0.042High selectivity and potency

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the azabicyclo structure:

  • Cholinergic Activity : A study highlighted the structural modifications that enhance binding affinity to cholinergic receptors, showing promising results for potential treatments in Alzheimer's disease and other cognitive disorders.
  • Inflammatory Response Modulation : Inhibitors based on azabicyclo frameworks have been investigated for their ability to manage inflammation by preserving endogenous compounds like palmitoylethanolamide (PEA), which has analgesic properties.
  • Structure-Activity Relationship (SAR) : Research into the SAR of azabicyclo derivatives has revealed that specific substitutions can significantly enhance biological activity, leading to the development of more effective therapeutic agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound Name Structural Features Unique Properties
2-Azabicyclo[3.2.1]octaneBicyclic structure without fluorineLacks enhanced binding properties
8-Azabicyclo[3.2.1]octaneSimilar bicyclic coreDifferent functionalization affects activity
Tropane alkaloidsStructurally related but vary widelyKnown for diverse pharmacological effects
3-(3-Chlorophenyl)-3-fluoroSpecific substitution pattern enhances affinityPotential for neurological applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.